molecular formula C9H9BrClN3 B1287140 7-Bromo-4-hydrazinoquinoline hydrochloride CAS No. 1172413-56-7

7-Bromo-4-hydrazinoquinoline hydrochloride

Cat. No.: B1287140
CAS No.: 1172413-56-7
M. Wt: 274.54 g/mol
InChI Key: FLALHEMXXUMGJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-hydrazinoquinoline hydrochloride typically involves the bromination of 4-hydrazinoquinoline. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-hydrazinoquinoline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the bromine atom or modifying the hydrazino group .

Scientific Research Applications

7-Bromo-4-hydrazinoquinoline hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 7-Bromo-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Bromo-4-hydrazinoquinoline hydrochloride include:

  • 6-Bromo-4-hydrazinoquinoline hydrochloride
  • 4-Hydrazinoquinoline
  • 7-Bromoquinoline

Uniqueness

This compound is unique due to the presence of both the bromine atom and the hydrazino group on the quinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

(7-bromoquinolin-4-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3.ClH/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6;/h1-5H,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLALHEMXXUMGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Br)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592370
Record name 7-Bromo-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172413-56-7
Record name 7-Bromo-4-hydrazinylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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